molecular formula C14H21BrN2O4S2 B595641 4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1261234-91-6

4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B595641
CAS No.: 1261234-91-6
M. Wt: 425.356
InChI Key: WJMSHEHYSWQQDR-UHFFFAOYSA-N
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Description

4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a brominated thiophene ring, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the bromination of thiophene, followed by sulfonylation to introduce the sulfonyl group. The piperazine ring is then introduced through a nucleophilic substitution reaction. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated thiophene derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may interact with neurotransmitter receptors, affecting signal transduction pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester
  • 1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-2-ylmethyl-carbamic acid tert-butyl ester
  • 1-(5-Bromo-thiophene-2-sulfonyl)-piperidin-4-ylamine

Uniqueness

4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperazine ring differentiates it from similar compounds with piperidine rings, potentially altering its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

tert-butyl 4-(5-bromothiophen-2-yl)sulfonyl-2-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O4S2/c1-10-9-16(23(19,20)12-6-5-11(15)22-12)7-8-17(10)13(18)21-14(2,3)4/h5-6,10H,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMSHEHYSWQQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733673
Record name tert-Butyl 4-(5-bromothiophene-2-sulfonyl)-2-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261234-91-6
Record name tert-Butyl 4-(5-bromothiophene-2-sulfonyl)-2-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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